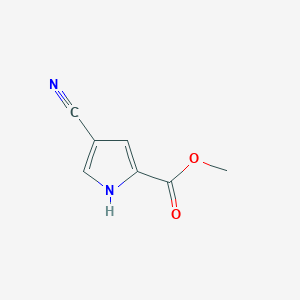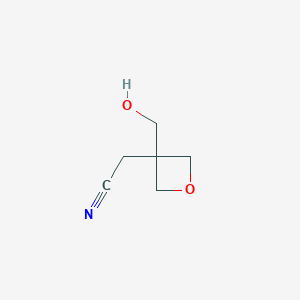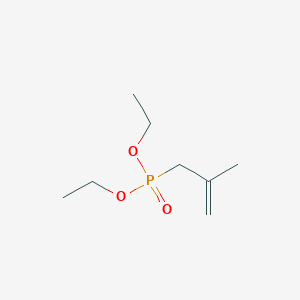
5-氯-2-甲基苯三氟甲基
描述
5-Chloro-2-methylbenzotrifluoride (5-CMBTF) is an organic compound belonging to the family of halogenated aromatic compounds. It is a colorless liquid that is soluble in ether and other organic solvents. It is a versatile compound with many applications in the pharmaceutical and agrochemical industries. 5-CMBTF is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, insecticides, herbicides, and dyes. It is also used as a catalyst in the synthesis of other compounds.
科学研究应用
晶体结构中的抑制剂和相互作用
已经研究了5-氯-2-甲基苯三氟甲基醚及相关化合物作为抑制剂以及它们在晶体结构中的相互作用。例如,Li等人(2005年)研究了三氟甲基取代的原卟啉原卟啉原氧化酶抑制剂,包括5-氯-2-甲基苯三氟甲基醚衍生物。他们发现这些结构具有独特的二面角和原子之间的距离,表明在晶体学和材料科学中可能有应用(Li et al., 2005)。
农业中的色谱分析
在农业中,5-氯-2-甲基苯三氟甲基醚已被用于色谱分析。Alder等人(1978年)展示了气液色谱法用于检测各种农产品(如大豆和土壤)中的5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯甲酸钠残留物的应用(Alder et al., 1978)。
光化学转化
Gvozdev等人(2021年)探讨了从5-氯-2-甲基苯三氟甲基醚衍生物合成的氯代(4-甲基戊-3-烯-1-炔基)碳烯的光化学转化。这项研究突显了这类化合物在有机合成和光化学中的潜力(Gvozdev et al., 2021)。
环境修复
Solá-Gutiérrez等人(2019年)研究了在水溶性5-氯-2-(2,4-二氯苯氧基)苯酚电氧化过程中氯化化合物的可追踪性,表明其在环境研究中的相关性,特别是在持久性有机污染物的修复中(Solá-Gutiérrez等人,2019)。
聚合物科学应用
杨和陈(2005年)对基于5-氯-2-甲基苯三氟甲基醚衍生物的氟化聚酰亚胺的合成和表征进行了研究。这项研究在聚合物科学中具有重要意义,特别是在开发具有特定着色、溶解性和机械性能的材料方面(Yang & Chen,2005)。
细胞毒性
还探讨了5-氯-2-甲基苯三氟甲基醚衍生物的细胞毒性。王和史(2011年)合成并分析了涉及5-氯-2-硝基苯甲酸的银(I)配合物,展示了其在药物化学和癌症研究中的潜力(Wang & Shi, 2011)。
关键中间体的合成
在化学合成领域,于等人(2015年)展示了5-氯-2,3,4-三氟苯甲酸的高效合成,这是制备喹诺酮-3-羧酸衍生物的关键中间体。这突显了它在合成复杂有机化合物中的重要性(Yu et al., 2015)。
农业除草剂
在农业中,Devlin等人(1983年)研究了与5-氯-2-甲基苯三氟甲基醚相关的化合物对光激活的除草剂的影响。他们研究了这些化合物在激活取代二苯醚除草剂中的作用,为农业科学和除草剂开发做出了贡献(Devlin et al., 1983)。
属性
IUPAC Name |
4-chloro-1-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBKESSICUWUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472820 | |
| Record name | 5-chloro-2-methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylbenzotrifluoride | |
CAS RN |
1839-92-5 | |
| Record name | 5-chloro-2-methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)




![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
